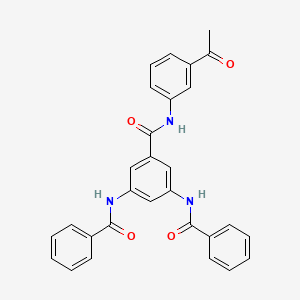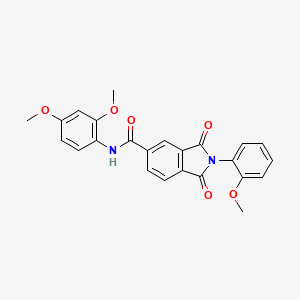![molecular formula C24H19N3O4 B3555802 4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3555802.png)
4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid
Vue d'ensemble
Description
4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. MMPs are involved in various physiological and pathological processes, including wound healing, angiogenesis, cancer metastasis, and inflammation. Therefore, MMP inhibitors have attracted considerable attention as potential therapeutic agents for various diseases.
Mécanisme D'action
4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid works by inhibiting the activity of MMPs, which are involved in the degradation of ECM proteins. MMPs are secreted as inactive proenzymes and are activated by various stimuli, including cytokines, growth factors, and oxidative stress. This compound inhibits the activation of MMPs by binding to the active site of the enzyme, preventing the cleavage of the proenzyme to the active form. By inhibiting MMP activity, this compound prevents the degradation of ECM proteins and reduces tissue damage and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing cancer cell invasion and metastasis, reducing joint inflammation and destruction in rheumatoid arthritis, and reducing the progression of atherosclerosis in cardiovascular diseases. This compound has also been shown to reduce the levels of proinflammatory cytokines and chemokines in animal models of inflammation. However, this compound has been shown to have some limitations in lab experiments, such as its low solubility and stability, which can affect its efficacy and reproducibility.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has several advantages for lab experiments, including its specificity for MMPs and its ability to inhibit MMP activity in vitro and in vivo. This compound has been extensively studied in various animal models of diseases, and its efficacy and safety profile have been well established. However, this compound has some limitations in lab experiments, such as its low solubility and stability, which can affect its efficacy and reproducibility. Therefore, alternative MMP inhibitors with better solubility and stability have been developed.
Orientations Futures
There are several future directions for the research on 4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid and MMP inhibitors. One direction is to develop more potent and selective MMP inhibitors with better solubility and stability for clinical use. Another direction is to investigate the role of MMPs in various diseases and their potential as therapeutic targets. MMPs have been implicated in various diseases, including cancer, rheumatoid arthritis, and cardiovascular diseases, and MMP inhibitors such as this compound have shown promising results in preclinical studies. Therefore, further research is needed to determine the efficacy and safety of MMP inhibitors in clinical trials and their potential as therapeutic agents for various diseases.
Applications De Recherche Scientifique
4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and cardiovascular diseases. In cancer, MMPs play a crucial role in tumor invasion and metastasis by degrading ECM proteins, allowing cancer cells to migrate and invade surrounding tissues. Therefore, MMP inhibitors such as this compound have been investigated as potential anticancer agents. This compound has been shown to inhibit the invasion and metastasis of various cancer cell lines in vitro and in vivo. In rheumatoid arthritis, MMPs are involved in the destruction of joint tissues, leading to joint inflammation and pain. This compound has been shown to reduce joint inflammation and destruction in animal models of rheumatoid arthritis. In cardiovascular diseases, MMPs are involved in the degradation of the arterial wall, leading to the development of atherosclerosis. This compound has been shown to reduce the progression of atherosclerosis in animal models.
Propriétés
IUPAC Name |
4-[4-(6-benzoyl-1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c28-21(12-13-22(29)30)25-18-9-6-16(7-10-18)24-26-19-11-8-17(14-20(19)27-24)23(31)15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,25,28)(H,26,27)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPODIEJFJOOVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
60.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199132 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-oxo-2-[4-(propionylamino)phenyl]-4H-3,1-benzoxazin-6-yl propionate](/img/structure/B3555744.png)
![5-bromo-2-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3555747.png)
![2-{[(4-bromophenoxy)acetyl]amino}-5-chlorobenzoic acid](/img/structure/B3555755.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B3555785.png)
![5-({[(2,6-dichlorobenzyl)thio]acetyl}amino)isophthalic acid](/img/structure/B3555790.png)
![N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B3555791.png)
![[4-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3555798.png)
![N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B3555807.png)
![N-(2-methoxy-4-{[(phenylthio)acetyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B3555813.png)